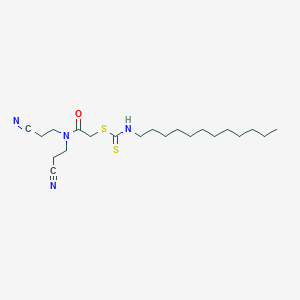
2-(Bis(2-cyanoethyl)amino)-2-oxoethyl dodecyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L497789-1EA, also known as 2-(bis(2-cyanoethyl)amino)-2-oxoethyl dodecyldithiocarbamate, is a chemical compound with the molecular formula C21H36N4OS2 and a molecular weight of 424.67 g/mol . This compound is characterized by its unique structure, which includes a dodecyldithiocarbamate group and a bis(2-cyanoethyl)amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L497789-1EA typically involves the reaction of dodecylamine with carbon disulfide to form dodecyldithiocarbamic acid. This intermediate is then reacted with 2-(bis(2-cyanoethyl)amino)-2-oxoethyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of SALOR-INT L497789-1EA follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L497789-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The dodecyldithiocarbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted dithiocarbamates .
Scientific Research Applications
SALOR-INT L497789-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as an additive in lubricants
Mechanism of Action
The mechanism of action of SALOR-INT L497789-1EA involves its interaction with molecular targets such as enzymes and receptors. The dodecyldithiocarbamate group can chelate metal ions, affecting the activity of metalloenzymes. The bis(2-cyanoethyl)amino group can interact with nucleophilic sites on proteins and DNA, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(bis(2-cyanoethyl)amino)-2-oxoethyl methyl dithiocarbamate
- 2-(bis(2-cyanoethyl)amino)-2-oxoethyl ethyl dithiocarbamate
- 2-(bis(2-cyanoethyl)amino)-2-oxoethyl phenyl dithiocarbamate
Uniqueness
SALOR-INT L497789-1EA is unique due to its dodecyldithiocarbamate group, which imparts distinct chemical and biological properties. This makes it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C21H36N4OS2 |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
[2-[bis(2-cyanoethyl)amino]-2-oxoethyl] N-dodecylcarbamodithioate |
InChI |
InChI=1S/C21H36N4OS2/c1-2-3-4-5-6-7-8-9-10-11-16-24-21(27)28-19-20(26)25(17-12-14-22)18-13-15-23/h2-13,16-19H2,1H3,(H,24,27) |
InChI Key |
SFQMFWURNXPDIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)SCC(=O)N(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11999241.png)
![Methyl 4-{2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11999247.png)
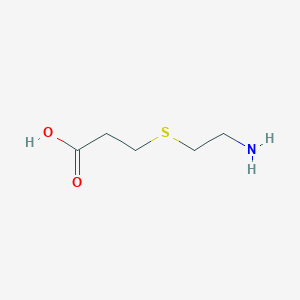

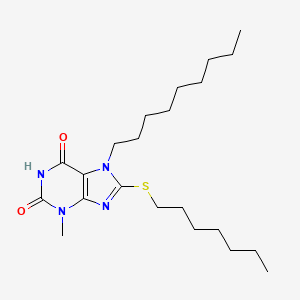

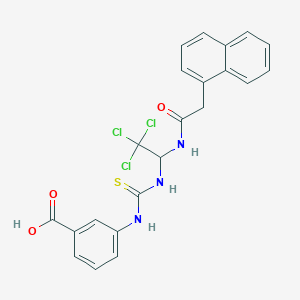

![N'-[(E)-2-Furylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999284.png)
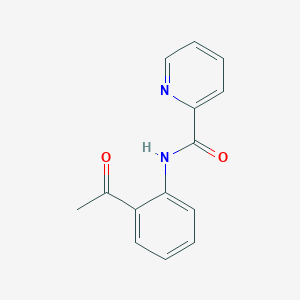
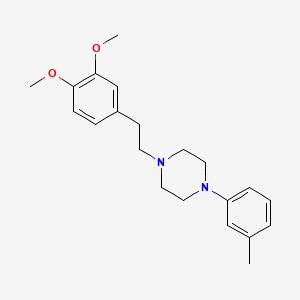
![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)
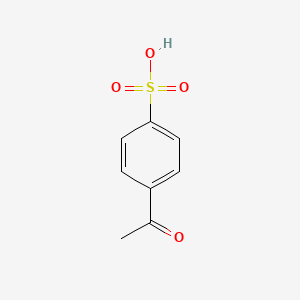
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)
